molecular formula C13H22O B1630872 beta-Ionol CAS No. 472-80-0

beta-Ionol

Cat. No. B1630872
CAS RN: 472-80-0
M. Wt: 194.31 g/mol
InChI Key: CNOPDZWOYFOHGN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Ionol, also known as B-ionol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Ionol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-ionol is primarily located in the membrane (predicted from logP) and cytoplasm. Beta-Ionol has a sweet, balsam, and floral taste.

Scientific Research Applications

Ion Channel Modification and Selectivity

Beta-Ionol has been studied in relation to alpha-hemolysin (alphaHL), a bacterial toxin. Research using beta-cyclodextrin (betaCD) inserted into the alphaHL channel found significant changes in anion selectivity. Molecular dynamics simulations suggested that betaCD increases Cl(-) selectivity when lodged in the alphaHL channel pore. This indicates a potential application of beta-Ionol in modifying ion channel selectivity for scientific and biomedical research (Luo et al., 2010), (Egwolf et al., 2010).

Radio-Pharmaceutics Imaging

Beta autoradiography, which is essential in pharmacology and biology for studying organism responses to molecules, has been advanced using technology like the Parallel Ionization Multiplier (PIM). This method, which utilizes beta emitters like 3H/14C, can benefit from the study of beta-Ionol in understanding and enhancing image processing related to radioactivity distribution in organisms (Donnard et al., 2009).

Particle Dynamics in Storage Rings

The BETACOOL program, designed for simulating ion beam dynamics in storage rings, has implications for understanding the behavior of particles like beta-Ionol in controlled environments. This research aids in comprehending cooling and heating effects on ion beams, relevant to particle physics and material science (Meshkov et al., 2006).

Chiral Aroma Production

Beta-Ionol has been studied for its application in producing chiral aromas. Asymmetric oxidation of Ionols using a heme acquisition system derived from symbiotic fluorescent bacteria was explored, showing potential in the food and fragrance industries for creating specific, high-purity aromas (Ezoe et al., 2022).

Protein-Polysaccharide Complexes

The interaction between alphaHL and betaCD (related to beta-Ionol) offers insights into nanoscale device engineering. Understanding these complexes helps in the development of biomedical devices and drug delivery systems, leveraging the properties of protein-polysaccharide interactions (Mamonova & Kurnikova, 2006).

properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOPDZWOYFOHGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name beta-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/85/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

107.00 °C. @ 3.00 mm Hg
Details The Good Scents Company Information System
Record name beta-Ionol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.927-0.933
Record name beta-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/85/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

beta-Ionol

CAS RN

472-80-0, 22029-76-1, 73952-68-8
Record name beta-Ionol, (E)-
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Record name beta-Ionol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate
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Record name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.654
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Record name .BETA.-IONOL, (E)-
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Record name beta-Ionol
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URL http://www.hmdb.ca/metabolites/HMDB0036820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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